molecular formula C22H24N2O5 B10855147 Fmoc-N,N-dimethyl-L-Glutamine

Fmoc-N,N-dimethyl-L-Glutamine

Cat. No.: B10855147
M. Wt: 396.4 g/mol
InChI Key: RSMCAOKIIZQPSD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-N,N-dimethyl-L-Glutamine typically involves the protection of the amino group of glutamine with the 9-fluorenylmethoxycarbonyl (Fmoc) group. This protection is achieved through a reaction with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The dimethylation of the amino group is carried out using formaldehyde and a reducing agent like sodium cyanoborohydride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers in industrial settings allows for efficient and scalable production of this compound .

Mechanism of Action

The mechanism of action of Fmoc-N,N-dimethyl-L-Glutamine primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon removal of the Fmoc group, the free amino group can participate in peptide bond formation, allowing for the sequential addition of amino acids to form the desired peptide .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the dimethylation of the amino group, which can influence the reactivity and properties of the resulting peptides. This modification can enhance the stability and solubility of peptides, making it a valuable tool in peptide synthesis .

Properties

Molecular Formula

C22H24N2O5

Molecular Weight

396.4 g/mol

IUPAC Name

5-(dimethylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid

InChI

InChI=1S/C22H24N2O5/c1-24(2)20(25)12-11-19(21(26)27)23-22(28)29-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,11-13H2,1-2H3,(H,23,28)(H,26,27)

InChI Key

RSMCAOKIIZQPSD-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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